2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone
Overview
Description
2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylaminophenyl group and an iodine atom attached to a chromenone core, which imparts distinct photophysical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone typically involves multi-step organic reactions. One common method includes the iodination of a precursor chromenone compound. The reaction conditions often involve the use of iodine or iodinating agents in the presence of catalysts such as copper or palladium. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of the iodine atom at the desired position on the chromenone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and automated systems to ensure consistent production quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted chromenone compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, including dyes and pigments, due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its photophysical properties enable it to participate in photoinduced electron transfer processes, which are crucial in its biological and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-(4-Dimethylaminophenyl)benzothiazole: Similar in structure but with a benzothiazole core instead of chromenone.
4-(4-Dimethylaminophenyl)pyridine: Contains a pyridine ring instead of chromenone.
Uniqueness
2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone is unique due to the presence of both the dimethylaminophenyl group and the iodine atom on the chromenone core. This combination imparts distinct photophysical properties, making it valuable in applications requiring specific light absorption and emission characteristics.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-6-iodochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO2/c1-19(2)13-6-3-11(4-7-13)17-10-15(20)14-9-12(18)5-8-16(14)21-17/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKVWWKDDYBNOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468831 | |
Record name | 2-[4-(Dimethylamino)phenyl]-6-iodo-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871101-31-4 | |
Record name | 2-[4-(Dimethylamino)phenyl]-6-iodo-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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